4-(4-Methoxyphenoxy)butanoic acid

説明

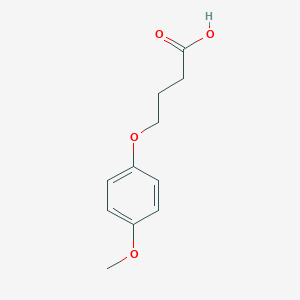

4-(4-Methoxyphenoxy)butanoic acid (CAS: Not explicitly provided; structurally related to compounds in ) is a phenoxyalkanoic acid derivative featuring a four-carbon chain (butanoic acid backbone) with a 4-methoxyphenoxy substituent. This compound is part of a broader class of synthetic auxin herbicides (HRAC class O) and shares structural similarities with herbicidal agents like 2,4-DB and MCPB . Its molecular structure includes a carboxylic acid group at the terminal end of the butanoic chain and a methoxy-substituted phenoxy ring, which influences its physicochemical and biological properties.

特性

IUPAC Name |

4-(4-methoxyphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-9-4-6-10(7-5-9)15-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHMCXAVTAKIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290342 | |

| Record name | 4-(4-methoxyphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55579-99-2 | |

| Record name | 55579-99-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-methoxyphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methoxyphenoxy)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism

-

Esterification :

-

4-Methoxyphenol reacts with γ-butyrolactone or a halogenated butyric acid derivative (e.g., 4-bromobutyric acid) under acidic or basic conditions.

-

Base-mediated conditions : Using potassium carbonate () in dimethylformamide (DMF) at 80–100°C facilitates nucleophilic substitution, forming the ester intermediate.

-

Acid-catalyzed conditions : Sulfuric acid () promotes esterification with butyric anhydride, though this method risks over-oxidation.

-

-

Hydrolysis :

-

The ester intermediate undergoes alkaline hydrolysis using sodium hydroxide () or potassium hydroxide () in aqueous ethanol, yielding the carboxylic acid.

-

Optimization Insights

-

Temperature control : Maintaining temperatures below 100°C prevents decomposition of the methoxyphenoxy group.

-

Solvent selection : Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates.

Nucleophilic Aromatic Substitution (NAS)

NAS leverages the electron-rich aromatic ring of 4-methoxyphenol to react with electrophilic partners. This one-pot method is favored for its simplicity and scalability.

Key Steps

Challenges and Solutions

-

Competitive side reactions :

-

Etherification or polymerization may occur if stoichiometry is unbalanced.

-

Mitigation : Use a 1.2:1 molar ratio of 4-methoxyphenol to halogenated butyric acid.

-

-

Purification :

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and minimal waste. Continuous-flow reactors and catalytic systems are employed to meet these demands.

Large-Batch Synthesis

Environmental Considerations

-

Solvent recovery :

-

DMF and ethanol are distilled and reused, minimizing environmental impact.

-

-

Waste management :

-

Halide byproducts (e.g., ) are neutralized and precipitated for safe disposal.

-

Comparative Analysis of Synthesis Routes

| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Esterification-Hydrolysis | 4-Methoxyphenol, γ-butyrolactone, , | 65–70 | High purity; Scalable | Multi-step; Longer reaction time |

| NAS | 4-Methoxyphenol, 4-bromobutyric acid, -DMF | 70–75 | One-pot synthesis; Cost-effective | Requires rigorous purification |

| Industrial Flow | Continuous-flow reactor, Amberlyst-15 | 80–85 | Rapid; Environmentally friendly | High initial equipment cost |

Physicochemical Properties and Characterization

Post-synthesis analysis ensures product integrity and compliance with regulatory standards.

Key Properties

化学反応の分析

Types of Reactions

4-(4-Methoxyphenoxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 4-(4-Hydroxyphenoxy)butanoic acid.

Reduction: 4-(4-Methoxyphenoxy)butanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Development

Key Applications:

- Intermediate in Drug Synthesis: 4-(4-Methoxyphenoxy)butanoic acid is utilized as a key intermediate in the synthesis of pharmaceuticals targeting inflammatory diseases. Its structural characteristics facilitate the development of compounds that can modulate biological pathways related to inflammation and pain management .

- Enzyme Inhibition Studies: Research has indicated that compounds with similar structures can inhibit enzymes involved in peptide processing, suggesting potential therapeutic roles for this compound in regulating enzymatic activity.

Organic Synthesis

Building Block for Complex Molecules:

- The compound serves as a versatile building block for synthesizing more complex organic molecules. It can be modified to create derivatives with specific pharmacological properties, enhancing its utility in drug discovery and development .

Biochemical Research

Mechanistic Studies:

- This compound is employed in biochemical research to study enzyme interactions and receptor binding. These studies are crucial for understanding the mechanisms of action of various biological processes and developing new therapeutic strategies .

Material Science

Advanced Materials Development:

- The compound finds applications in material science, particularly in the formulation of polymers and coatings. Its unique chemical functionalities allow for enhanced performance characteristics, making it suitable for various industrial applications .

Agricultural Chemistry

Potential Agrochemical Uses:

- There is ongoing research into the use of this compound in agrochemicals, particularly as a component of herbicides or fungicides. Its properties may contribute to the development of more effective and environmentally friendly agricultural products .

Analytical Chemistry

Quality Control Standards:

- In analytical chemistry, this compound is used as a standard for quantifying related compounds in various samples. This application is vital for ensuring quality control in manufacturing processes across different industries .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(4-Formyl-3-methoxyphenoxy)butanoic acid | Contains a formyl group | Used in peptide synthesis, enhancing reactivity |

| 4-(3-Methoxyphenoxy)butyric acid | Methoxy group at position 3 | Potential use in estrogen receptor modulation |

| 4-(4-Methoxyphenyl)butyric acid | Lacks the phenoxy group | Different chemical properties due to structural differences |

Case Study 1: Pharmaceutical Applications

In a study focusing on enzyme inhibition, researchers investigated the effects of structurally similar compounds on peptidylglycine hydroxylase, an enzyme critical for peptide amidation. The findings suggested that compounds like this compound could potentially modulate this enzymatic activity, paving the way for novel therapeutic agents targeting endocrine disorders.

Case Study 2: Material Science Innovations

Research into the use of this compound in developing advanced polymer materials has shown promising results. The compound's ability to enhance solubility and reactivity allows it to be integrated into polymer matrices, improving their mechanical properties and thermal stability .

作用機序

The mechanism of action of 4-(4-Methoxyphenoxy)butanoic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxyphenoxy group can interact with hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with amino acid residues in the enzyme.

類似化合物との比較

Structural Analogs in Herbicide Chemistry

The compound is closely related to phenoxyalkanoic acid herbicides, differing in side-chain length and substituents. Below is a comparative analysis:

Key Findings :

- Side-chain length: Compounds with a four-carbon chain (butanoic acid derivatives) are optimal for herbicidal activity. Longer chains (e.g., valeric acid derivatives) may enhance substrate binding in enzymatic systems but reduce herbicidal potency .

- Substituent effects: Chlorine atoms (e.g., in MCPB, 2,4-DB) significantly enhance catalytic efficiency and herbicidal activity compared to methoxy groups. The methoxy group in this compound introduces steric hindrance, reducing interaction with enzymes like GH3.15 .

Anti-Inflammatory and Pharmaceutical Analogs

Comparisons include:

Key Findings :

- Carboxylic acid positioning: Gamma-position modifications (e.g., ketone in fenbufen) enhance anti-inflammatory activity, whereas phenoxy groups may redirect biological targets .

- Methoxy vs. methyl groups : Methoxy substituents in arylalkyl acids generally reduce cytotoxicity but may also lower anti-inflammatory efficacy compared to methyl or halogen substituents .

Physicochemical and Metabolic Comparisons

Key Findings :

- Demethylation: The methoxy group in this compound can be cleaved using aqueous HBr to yield 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in drug synthesis .

- Conformational flexibility: The torsion angle between the carboxyl group and phenoxy ring (~174.7°) is critical for molecular interactions, as seen in chlorinated analogs .

生物活性

4-(4-Methoxyphenoxy)butanoic acid (CAS No. 55579-99-2) is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 250.24 g/mol

This compound features a butanoic acid backbone with a methoxyphenoxy substituent, which is crucial for its biological activity.

Research indicates that this compound exhibits various biological activities through several mechanisms:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains and fungi. The mechanism involves disrupting cell membrane integrity, leading to cell lysis and death.

- Anti-inflammatory Properties : It has been found to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators, thus alleviating conditions such as arthritis.

- Cell Proliferation : This compound may stimulate the proliferation of specific cell types, such as dermal papilla cells in hair follicles, promoting hair growth through mechanisms involving cyclic adenosine monophosphate (cAMP) signaling pathways.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological activities of this compound:

- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The research highlighted its potential as a natural preservative in food and cosmetic formulations .

- Case Study 2 : In another investigation focusing on hair growth, researchers found that topical application of this compound led to increased hair follicle size and enhanced hair growth in animal models. The study concluded that the mechanism likely involved activation of the Wnt/β-catenin signaling pathway .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability, with studies suggesting effective absorption and distribution within biological systems. Its half-life and metabolism pathways are still under investigation, but preliminary data suggest it undergoes phase I metabolic processes primarily in the liver.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-Methoxyphenoxy)butanoic acid, and what critical reaction parameters optimize yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-methoxyphenol with a brominated butanoic acid derivative under alkaline conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Key parameters include reaction temperature (60–80°C), stoichiometric ratios (1:1.2 phenol to bromide), and anhydrous conditions to minimize hydrolysis. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product. Monitoring by TLC or HPLC ensures reaction completion and purity assessment .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the methoxy group (δ ~3.7 ppm for –OCH₃) and aromatic protons (δ 6.8–7.2 ppm). The butanoic acid chain shows characteristic peaks: α-CH₂ (δ 2.4–2.6 ppm) and β/γ-CH₂ (δ 1.6–1.8 ppm).

- IR Spectroscopy : Confirm the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and ester C=O (if present, ~1700 cm⁻¹).

- Mass Spectrometry (MS) : ESI-MS or HRMS validates the molecular ion ([M-H]⁻ at m/z 224.1 for C₁₁H₁₂O₄).

- Melting Point : Compare with literature values (if available) to confirm purity .

Q. What storage conditions preserve the stability of this compound in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., N₂) to prevent oxidation. Desiccants (silica gel) mitigate moisture absorption. Avoid prolonged exposure to room temperature, as carboxylic acids may dimerize or degrade. Regular stability testing via HPLC is recommended .

Advanced Research Questions

Q. How does carbon chain elongation in phenoxyalkanoic acids like this compound affect catalytic efficiency with enzymes such as GH3.15 from Arabidopsis?

- Methodological Answer : Enzymatic assays (e.g., Michaelis-Menten kinetics) reveal that elongation at the C4 position reduces catalytic efficiency (lower kcat/Km). For GH3.15, compare activity using this compound vs. shorter analogs (e.g., 2-phenoxyacetic acid). Use stopped-flow spectroscopy or fluorometric assays to measure substrate turnover. Structural studies (X-ray crystallography) can identify steric hindrance caused by the longer chain .

Q. How do phenyl ring substitutions influence the biological activity and target interactions of this compound?

- Methodological Answer :

- Electron-Donating Groups (e.g., –OCH₃) : Enhance auxin-like activity in plants by stabilizing interactions with receptors (e.g., TIR1). Test via root elongation inhibition assays in Arabidopsis seedlings.

- Electron-Withdrawing Groups (e.g., –Cl) : Increase herbicidal potency but reduce selectivity. Evaluate using leaf disc senescence assays.

- Method : Synthesize analogs (e.g., 4-chloro or 4-fluoro derivatives) and compare bioactivity via dose-response curves. Molecular docking (AutoDock Vina) predicts binding modes to auxin receptors .

Q. What computational approaches predict the binding affinity of this compound to plant auxin receptors?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., TIR1-ASK1) in explicit solvent (GROMACS) to assess binding stability.

- Free Energy Calculations : Use MM-PBSA/GBSA to estimate ΔGbind.

- Experimental Validation : Validate predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants (Kd) .

Q. What in vitro assays evaluate the herbicidal activity of this compound derivatives?

- Methodological Answer :

- Seed Germination Assays : Treat Amaranthus or Brassica seeds with compound solutions (0.1–10 mM) and monitor germination rates over 7 days.

- Chlorophyll Inhibition : Extract chlorophyll from treated seedlings (80% acetone) and measure absorbance at 663/645 nm.

- Controls : Include untreated samples and commercial herbicides (e.g., 2,4-D) for comparison. Statistical analysis (ANOVA) identifies significant effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。